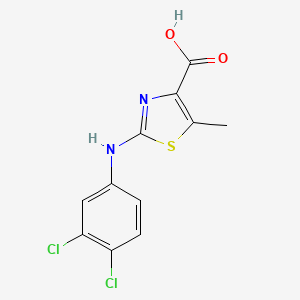

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid

描述

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid is a thiazole-based compound featuring a 3,4-dichlorophenylamino substituent and a carboxylic acid group at the 4-position of the thiazole ring. The molecule’s structure combines a heterocyclic core with halogenated aromatic and polar functional groups, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals. Its physicochemical properties, such as acidity (pKa) and lipophilicity, are influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid moiety.

属性

IUPAC Name |

2-(3,4-dichloroanilino)-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2S/c1-5-9(10(16)17)15-11(18-5)14-6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFWRSZNWOKSOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 2-amino-5-derivatized 4-carboxylate thiazoles

A general method for synthesizing 2-amino-5-derivatized 4-carboxylate thiazoles involves the following procedure:

- Reactants: Add phenylcetaldehyde (1.6 g, 36 mmol, 1.0 eq) to a stirring solution of methyl dichloroacetate (5 g, 36 mmol, 1.0 eq) dissolved in anhydrous ether (150 ml) at 0°C.

- Addition of Base: Add NaOMe (1.65 g, 54 mmol, 1.5 eq) dissolved in anhydrous MeOH (20 ml) dropwise over 45 minutes.

- Stirring and Extraction: Allow the mixture to stir for one hour at 0°C, then add brine (150 ml) and extract the organic phase with ether (150 ml), drying over MgSO.

Synthesis of 2-amino-5-methylthiazole-4-carboxylic acid

A general method for the hydrolysis of 2-amino-5-derivatized 4-carboxylic acid thiazoles can be performed as follows:

- Hydrolysis: Add the starting compound (1.0 g, 6.3 mmol, 1.0 eq) to a stirring solution of NaOH (150 ml, 85 mM) at 50–60°C over 30 minutes until a clear solution forms.

- Acidification and Collection: Cool the solution and acidify with 1 M HCl to pH 3–4. Collect the resulting precipitate using a Buchner funnel and re-crystallize using methanol to obtain the product.

- Melting point: 320–324°C

- 1H NMR (270 MHz, DMSO-d 6): δ 2.49 (s, 3H), 6.97 (s, 2H)

- 13C NMR (270 MHz, DMSO-d 6): δ 12.7, 135.2, 137.1, 164.3, 167.5

- IR (υ max, cm-1): 3433 (NH stretch, amine), 1688 (C = O stretch, ester), 1688 (COO stretch, carboxylic acid)

- FTMS-ESI: calculated C5H7N2O2S (M+H) 159.0228, found 159.02138

Synthesis and Characterization of 2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

The synthesis of this compound ethyl ester typically starts from the parent carboxylic acid and involves esterification reactions. Optimize the yield and purity through careful control of reaction conditions, including temperature, solvent choice, and reaction time. Confirm the structure of the synthesized compound using characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Data Table: Comparison of Thiazole Derivatives

| Property | Value |

|---|---|

| CAS No. | 1715292-19-5 |

| Product Name | This compound ethyl ester |

| Molecular Formula | C13H12Cl2N2O2S |

| Molecular Weight | 331.2 g/mol |

| IUPAC Name | ethyl 2-(3,4-dichloroanilino)-5-methyl-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C13H12Cl2N2O2S/c1-3-19-12(18)11-7(2)20-13(17-11)16-8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3,(H,16,17) |

| Standard InChIKey | OEKNGSXPUZRIGY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC(=N1)NC2=CC(=C(C=C2)Cl)Cl)C |

| Canonical SMILES | CCOC(=O)C1=C(SC(=N1)NC2=CC(=C(C=C2)Cl)Cl)C |

| PubChem Compound ID | 116526391 |

| Date Last Modified | Aug 16 2023 |

Preparation of 4-Methyl-5-formyl-thiazole

4-Methylthiazole-5-carboxylic acid (1.5 g) was added to thionyl chloride (10 mL). After refluxing for 2 hours, the excess thionyl chloride was distilled off. The mixture was heated to 140°C while hydrogen was passed into it. The reaction was monitored by TLC (petroleum ether-acetone = 3:1). When the reaction was finished, the mixture was filtered and extracted with 10% HCl (3°30 mL). The water solution was neutralized to pH = 8 with sodium carbonate and further extracted with chloroform (3°30 mL). After distillation of chloroform, pure product was obtained.

化学反应分析

Types of Reactions

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.

科学研究应用

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations: Chlorination Patterns

2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic Acid

- Structural Difference : This analog substitutes the 3,4-dichlorophenyl group with a single 3-chlorophenyl group .

- Key Properties :

- The single chlorine atom provides weaker electron-withdrawing effects, resulting in a slightly higher pKa (less acidic carboxylic acid) relative to the dichloro analog.

Diclofenac Derivatives (Non-Thiazole)

- Structural Difference: Diclofenac analogs (e.g., 2-[(2,6-dichlorophenyl)amino]phenylacetic acid) share dichlorophenyl groups but lack the thiazole ring .

- Functional Implications :

Positional Isomerism and Functional Group Placement

2-((3,4-Dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic Acid

- Structural Difference : The methyl group is at the 4-position (vs. 5 in the target compound), and the carboxylic acid is at the 5-position. The substituent is a dimethoxyphenethyl group instead of dichlorophenyl .

- The altered methyl/carboxylic acid positions may affect molecular planarity and steric interactions, influencing binding to biological targets.

Complex Derivatives with Extended Chains

2-[2'-(4-t-Butyloxycarbonylaminobutyryl)amino-5'-methylthiazole-4-carboxamido]-5-methylthiazole-4-carboxylic Acid

- Structural Difference: This compound incorporates a peptide-like chain (t-butyloxycarbonylaminobutyryl) linked to the thiazole core .

- Functional Impact :

- The extended chain enhances molecular weight (C₁₈H₂₅N₅O₆S₂; 439.55 g/mol) and introduces hydrogen-bonding sites, likely improving solubility in polar solvents .

- Such modifications could shift biological activity toward peptide-mediated pathways (e.g., enzyme inhibition) compared to the simpler target compound.

Comparative Data Table

*Target compound properties inferred from analogs. †Calculated by adding Cl (35.45 g/mol) to the 3-chloro analog. ‡Estimated based on increased halogenation.

Research Implications

- Bioactivity: The dichloro-substituted target compound likely exhibits enhanced binding to hydrophobic pockets in proteins compared to mono-chloro or methoxy analogs, as seen in pesticide derivatives with dichlorophenyl groups .

- Synthetic Complexity : Analogs with peptide chains (e.g., ) require multi-step synthesis, whereas the target compound’s simpler structure may favor scalable production.

生物活性

2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a carboxylic acid moiety, contributing to its interactions in biological systems.

- Molecular Formula : C11H8Cl2N2O2S

- Molecular Weight : 289.14 g/mol

- CAS Number : 1391742-03-2

- Melting Point : Not specified in the available data.

Antioxidant Activity

Research indicates that thiazole derivatives exhibit significant antioxidant properties. A study focused on related compounds showed that derivatives of 4-methylthiazole-5-carboxylic acid demonstrated moderate xanthine oxidase inhibitory activity, which is crucial for managing oxidative stress in biological systems . The antioxidant capacity is often measured using assays such as DPPH free radical scavenging, where compounds with lower IC50 values indicate higher activity.

Anti-inflammatory Effects

Thiazole derivatives are also noted for their anti-inflammatory properties. In vivo studies have shown that compounds similar to this compound can reduce pro-inflammatory cytokines and improve overall inflammatory responses in models of diabetes and other inflammatory conditions . This suggests potential therapeutic applications in managing chronic inflammation.

Antidiabetic Potential

Emerging studies highlight the role of thiazole derivatives in diabetes management. For instance, related compounds have been shown to improve insulin sensitivity and reduce hyperglycemia in diabetic models. The mechanism involves antioxidant and anti-inflammatory pathways that help restore normal metabolic function . Specifically, the compound's ability to modulate oxidative stress markers positions it as a candidate for further exploration in diabetes therapies.

In Vitro Studies

A series of experiments were conducted to evaluate the enzyme inhibition potential of various thiazole derivatives. One notable compound exhibited an IC50 value of 8.1 μM against xanthine oxidase, indicating significant inhibitory activity compared to standard drugs like febuxostat .

In Vivo Studies

In a diabetic rat model, administration of a thiazole derivative resulted in normalized levels of glucose and insulin after four weeks of treatment. Biochemical assessments showed improvements in lipid profiles and reductions in oxidative stress markers, affirming the compound's protective role against diabetic complications .

Data Table: Summary of Biological Activities

常见问题

Q. What are the key steps for synthesizing 2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of intermediates like substituted phenylhydrazines with thiazole precursors. For example, a protocol analogous to the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (C₁₁H₁₀N₂O₂) involves refluxing precursors (e.g., ethyl acetoacetate, DMF-DMA, and phenylhydrazine) in acetic acid under basic hydrolysis . Optimization can include varying stoichiometry, reaction time (3–5 hours), and temperature (reflux conditions). Post-synthetic purification via recrystallization (e.g., DMF/acetic acid mixtures) ensures high purity .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Use a combination of NMR (¹H and ¹³C) to resolve the dichlorophenyl and thiazole moieties, HPLC for purity assessment (>97%), and LC-MS for molecular weight confirmation (M+Na⁺/H⁺ adducts). X-ray crystallography may resolve ambiguities in stereochemistry, as demonstrated for structurally similar pyrazole-carboxylic acids . Melting point analysis (e.g., 182–242°C ranges for analogous thiazoles ) provides additional validation.

Q. What solvents and conditions are suitable for solubility testing of this compound?

- Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol) due to the carboxylic acid and aromatic amine groups. For low solubility, sonication or heating (40–60°C) may improve dissolution. Quantify solubility via UV-Vis spectroscopy at λmax (~280 nm for thiazole derivatives) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps, HOMO-LUMO gaps, and electrostatic potentials, which correlate with nucleophilic/electrophilic sites. For biological activity, perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) using the compound’s 3D structure (optimized via Gaussian09) . Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. What experimental design strategies (e.g., factorial design) can optimize reaction yields or biological activity?

- Methodological Answer : Apply a 2³ factorial design to test variables: reactant molar ratios (1:1–1:1.2), temperature (80–120°C), and catalyst loading (0–5 mol%). Analyze main effects and interactions using ANOVA to identify optimal conditions. For bioactivity, use response surface methodology (RSM) to balance potency and toxicity .

Q. How can contradictory spectral or bioactivity data be resolved?

- Methodological Answer : For spectral discrepancies (e.g., unexpected NMR peaks), compare experimental data with simulated spectra (via ACD/Labs or ChemDraw). If bioactivity varies between assays, validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity). Consider impurities (e.g., residual solvents detected via GC-MS) as confounding factors .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

- Methodological Answer : Key issues include exothermic reactions (mitigate via controlled addition of reagents) and column chromatography limitations. Transition to continuous flow reactors improves heat dissipation and reproducibility. Monitor scalability via inline PAT tools (e.g., FTIR for real-time reaction tracking) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。